molecular formula C15H27NO3 B12946459 tert-Butyl (R)-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate

tert-Butyl (R)-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B12946459
M. Wt: 269.38 g/mol
InChI Key: NUSYHUPQKVLCNC-CYBMUJFWSA-N
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Description

tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and hex-5-en-1-ol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the formation of the desired product.

    Protection and Deprotection: tert-Butyl groups are often used as protecting groups in organic synthesis. The protection of the carboxylate group is achieved using tert-butyl chloroformate, followed by deprotection under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand or a precursor for the synthesis of biologically active molecules. Its ability to interact with biological targets makes it useful in drug discovery and development.

Medicine

In medicine, derivatives of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research into these properties can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-2-carboxylate
  • tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-3-carboxylate
  • tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-4-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-3-(hex-5-en-1-yloxy)pyrrolidine-1-carboxylate lies in its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl (3R)-3-hex-5-enoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-5-6-7-8-11-18-13-9-10-16(12-13)14(17)19-15(2,3)4/h5,13H,1,6-12H2,2-4H3/t13-/m1/s1

InChI Key

NUSYHUPQKVLCNC-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OCCCCC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCCCCC=C

Origin of Product

United States

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